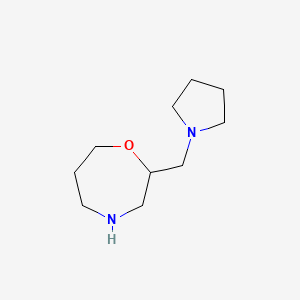
2-(1-Pyrrolidinylmethyl)-1,4-oxazepane
Overview
Description
2-(1-Pyrrolidinylmethyl)-1,4-oxazepane (abbreviated as PMO) is an organic compound with a cyclic structure that belongs to the oxazepane class of heterocyclic compounds. PMO is a stable, crystalline solid with a melting point of 193-195°C and is soluble in water, ethanol, and other organic solvents. PMO has a broad range of applications in scientific research due to its unique properties. In particular, PMO has been studied for its potential use in drug development, as a reagent in organic synthesis, and in biochemistry and physiology.
Scientific Research Applications
Asymmetric Synthesis Catalyst
2-(1-Pyrrolidinylmethyl)-1,4-oxazepane: is utilized as an effective organocatalyst in asymmetric synthesis . It facilitates various reactions such as aldol condensation, Michael reaction, and Mannich reaction. The tertiary amine fragment in its structure is crucial for creating an asymmetric environment during the formation of new C-C bonds, which is essential for constructing optically active organic frameworks.
Pharmaceutical Intermediate
This compound serves as a valuable intermediate in the pharmaceutical industry. It is involved in the synthesis of various drugs due to its ability to introduce chirality into molecules, which is a key factor in the development of medications with specific biological activities .
Agrochemical Production
In the agrochemical sector, 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane derivatives are known for their use in creating herbicides and pesticides. These derivatives provide the necessary structural framework for compounds that exhibit herbicidal and pesticidal properties .
Biological Activity Modulation
The compound’s derivatives are explored for their potential in modulating biological activities. They have been studied for a wide range of pharmacological effects, including antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet activities .
Synthesis of Heterocycles
It is also a key precursor in the synthesis of heterocyclic compounds. Heterocycles are fundamental structures in many natural products and pharmaceuticals, and 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane aids in constructing these complex molecular architectures .
Research Tool in Chemistry
As a research tool, this compound is used in chemical studies to understand reaction mechanisms and the behavior of nitrogen-containing rings in various chemical environments. Its role in studying the interactions and transformations of pyrrolidine rings is particularly noteworthy .
properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)-1,4-oxazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-6-12(5-1)9-10-8-11-4-3-7-13-10/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHDKDQZUBECJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CNCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Pyrrolidinylmethyl)-1,4-oxazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-triazole](/img/structure/B1532608.png)


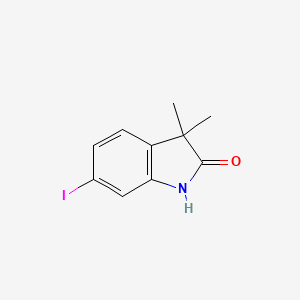
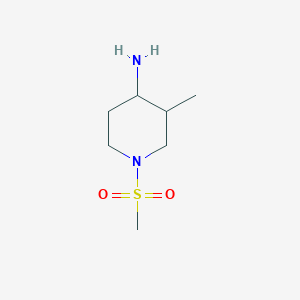
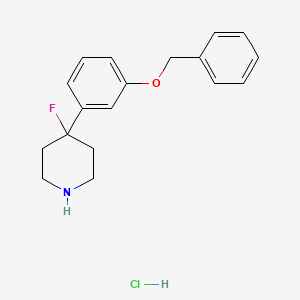
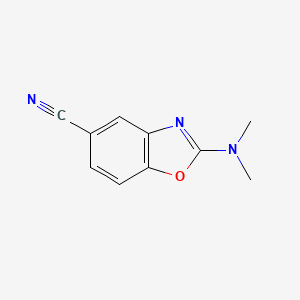
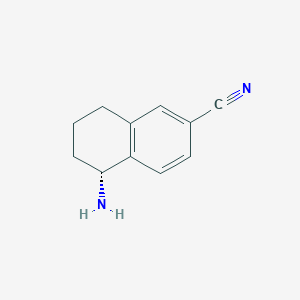

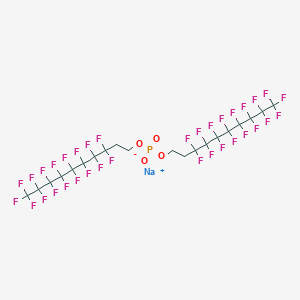
![3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1532623.png)